4-Tolyl-d4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

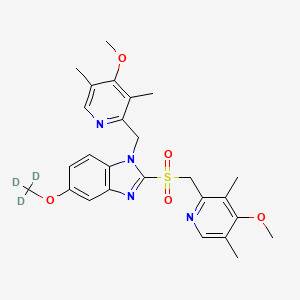

4-Tolyl-d4-sulfonamide is a deuterium-labeled analogue of 4-Tolyl-sulfonamide. It is a stable isotope-labeled compound with the molecular formula C7H5D4NO2S and a molecular weight of 175.24 g/mol . This compound is commonly used in scientific research due to its unique properties, including its stability and ability to act as a tracer in various chemical reactions.

Applications De Recherche Scientifique

4-Tolyl-d4-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a tracer in reaction mechanism studies and isotope labeling experiments.

Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.

Medicine: Utilized in the development of deuterated drugs with improved pharmacokinetic properties.

Industry: Applied in the synthesis of specialty chemicals and materials with enhanced stability and performance

Mécanisme D'action

Target of Action

It is structurally similar to tolbutamide, a sulfonylurea class of insulin secretagogues . These compounds act by stimulating β cells of the pancreas to release insulin .

Mode of Action

Sulfonylureas, like Tolbutamide, increase both basal insulin secretion and meal-stimulated insulin release . They also increase peripheral glucose utilization, decrease hepatic gluconeogenesis, and may increase the number and sensitivity of insulin receptors

Biochemical Pathways

Sulfonylureas are known to impact the insulin signaling pathway . They stimulate the release of insulin from pancreatic β cells, which then binds to insulin receptors on target cells, triggering a cascade of events that lead to the uptake of glucose from the bloodstream .

Pharmacokinetics

Stable heavy isotopes of hydrogen, carbon, and other elements, such as deuterium in 4-Tolyl-d4-sulfonamide, have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

If it acts similarly to other sulfonylureas, it could potentially lead to increased insulin secretion, improved glucose utilization, and decreased glucose production .

Analyse Biochimique

Biochemical Properties

4-Tolyl-d4-sulfonamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to sulfonamide-binding proteins, which are crucial for its biological activity. The deuterium atoms in this compound provide a unique advantage in studying these interactions, as they can be easily detected using mass spectrometry and other analytical techniques .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of certain kinases and phosphatases, leading to alterations in cell signaling cascades. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme conformation and activity, ultimately affecting downstream biochemical pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by various factors, including temperature, pH, and the presence of other chemicals. Over time, this compound may undergo degradation, leading to a decrease in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, such as altered cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism. At high doses, this compound can exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. The presence of deuterium atoms in this compound can affect its metabolic flux and the levels of metabolites produced. This compound can also influence the activity of metabolic enzymes, leading to changes in the overall metabolic profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The deuterium atoms in this compound can affect its transport properties, leading to differences in its distribution compared to the non-deuterated form .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can affect its interactions with biomolecules and its overall biological activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tolyl-d4-sulfonamide typically involves the deuteration of 4-Tolyl-sulfonamide. This process can be achieved through the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) as a solvent. The reaction is usually carried out under controlled conditions to ensure the complete replacement of hydrogen atoms with deuterium atoms .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced techniques such as catalytic deuteration and continuous flow reactors. The final product is then purified through crystallization or chromatography to achieve the desired level of deuterium incorporation .

Analyse Des Réactions Chimiques

Types of Reactions

4-Tolyl-d4-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions include deuterated sulfonic acids, deuterated amines, and various substituted derivatives of this compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Tolyl-sulfonamide: The non-deuterated analogue of 4-Tolyl-d4-sulfonamide.

p-Toluenesulfonamide: Another sulfonamide compound with similar chemical properties.

Deuterated analogues of other sulfonamides: Compounds such as deuterated p-Toluenesulfonamide and other deuterated sulfonamides.

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in scientific studies. This makes it particularly valuable in research applications where isotopic labeling is essential for accurate analysis and interpretation of results .

Propriétés

Numéro CAS |

1219795-34-2 |

|---|---|

Formule moléculaire |

C7H9NO2S |

Poids moléculaire |

175.238 |

Nom IUPAC |

2,3,5,6-tetradeuterio-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C7H9NO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H2,8,9,10)/i2D,3D,4D,5D |

Clé InChI |

LMYRWZFENFIFIT-QFFDRWTDSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N |

Synonymes |

4-Methylbenzene-d4-sulfonamide; p-Toluene-d4-sulfonamide; 4-Methylbenzene-d4-1-sulfonamide; 4-Methylbenzene-d4-sulfonamide; 4-Methylbenzen-d4-sulfonamide; 4-Methylphenyl-d4-sulfonamide; 4-Tolyl-d4-sulfonamide; NSC 9908-d4-; Plasticizer 15-d4-; Toluen |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7R,8aS)-7-Hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B586057.png)

![2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B586059.png)

![3-[(4-Amino-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-2(3H)-thiazolethione](/img/structure/B586061.png)